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Fucosylated B antigen type 5

Cat. No.: B1165528
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Description

Significance of Glycosylation in Biological Systems

Glycosylation is a widespread and vital post-translational modification where sugar moieties, or glycans, are enzymatically attached to proteins and lipids. thermofisher.com This process dramatically increases the diversity of the proteome, creating a vast array of distinct molecules from a limited number of genes. thermofisher.com Glycosylation is not a random process; the resulting "sugar prints" on proteins are highly conserved under normal physiological conditions. nih.gov These modifications are crucial for a multitude of biological functions, including proper protein folding, stability, trafficking, and localization. nih.govwikipedia.org Furthermore, the carbohydrate structures on the cell surface play a pivotal role in cell-cell recognition, cell adhesion to the extracellular matrix, and signaling pathways. thermofisher.comwikipedia.org Aberrations in glycosylation are often associated with various diseases, including cancer and rheumatoid arthritis. nih.gov

Overview of Fucosylation: Definition and Biological Importance

Fucosylation is a specific type of glycosylation that involves the addition of a fucose sugar unit to a molecule. wikipedia.org Fucose is a deoxyhexose sugar, and in mammals, it is the L-enantiomer, L-fucose (B3030135), that is incorporated into glycans. mdpi.com This process is catalyzed by a family of enzymes known as fucosyltransferases (FUTs). wikipedia.org Fucosylation is a critical modification that contributes to the functional diversity of oligosaccharides, with over 100 different fucosylated structures identified. frontiersin.orgnih.gov These structures are integral to numerous biological processes, including immune responses, cell-cell interactions, signal transduction, and host-pathogen interactions. frontiersin.orgnih.govfrontiersin.org For instance, fucosylated antigens are essential components of the ABO blood group system and play a role in selectin-mediated leukocyte adhesion during inflammation. frontiersin.orgfrontiersin.orgoup.com

Classification of Fucosylation: Core vs. Terminal Fucosylation

Fucosylation can be broadly categorized into two main types based on the location of the fucose attachment on the glycan chain: core fucosylation and terminal fucosylation. frontiersin.org

Core Fucosylation: This involves the addition of a fucose residue to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan core, linked to an asparagine residue of a protein. oup.com This specific α1,6-linkage is catalyzed by a single enzyme, fucosyltransferase 8 (FUT8). oup.commdpi.com Core fucosylation is crucial for the proper function of certain receptors, like the epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β) receptor. oup.commdpi.com

Terminal Fucosylation: In contrast, terminal fucosylation involves the addition of fucose to the outer branches of N-glycans, O-glycans, or glycolipids. mdpi.comnih.gov This is carried out by several different fucosyltransferases (FUTs 1-7 and 9-11), which create various linkages, such as α1,2, α1,3, and α1,4. mdpi.comnih.gov Terminal fucosylation is responsible for the synthesis of important structures like the H, Lewis, and sialyl Lewis antigens. frontiersin.orgnih.gov

Fucosylation TypeAttachment SiteCatalyzing Enzyme(s)Key Biological Structures
Core Fucosylation Innermost GlcNAc of N-glycan coreFUT8N-glycans on various proteins
Terminal Fucosylation Outer branches of N- and O-glycans, glycolipidsFUTs 1-7, 9-11H antigen, Lewis antigens, Sialyl Lewis antigens

Role of Fucosylated Antigens in Cellular Processes

Fucosylated antigens are key players in a wide array of cellular activities, primarily through their involvement in recognition and adhesion events.

Cell Adhesion and Signaling: Fucosylated structures are critical for selectin-mediated adhesion, a process essential for leukocyte trafficking to sites of inflammation and for cancer cell metastasis. frontiersin.orgfrontiersin.orgresearchgate.net Selectins, a class of C-type lectins expressed on leukocytes, platelets, and endothelial cells, recognize and bind to fucosylated carbohydrate ligands, such as sialyl Lewis X, on other cells. frontiersin.orgfrontiersin.orgoup.com The fucosylation of cell surface receptors, including EGFR, TGFβ receptor, and integrins, can modulate their signaling capabilities, affecting processes like cell growth and transcription. mdpi.com

Immune Regulation: Fucosylation plays a significant role in the immune system. For example, the presence or absence of core fucose on the Fc region of IgG antibodies dramatically impacts their ability to bind to FcγRIIIa receptors on natural killer (NK) cells, thereby influencing antibody-dependent cellular cytotoxicity (ADCC). nih.gov Fucosylated antigens on the surface of cells also contribute to the body's ability to distinguish self from non-self. wikipedia.org

Host-Pathogen Interactions: Many pathogens, including the bacterium Helicobacter pylori, utilize fucosylated antigens on host cell surfaces as receptors for attachment. oup.comnih.gov H. pylori binds to the Lewis b antigen on gastric epithelial cells, a crucial step in colonization and the subsequent development of gastric diseases. oup.comnih.gov

Cancer Progression and Metastasis: Altered expression of fucosylated antigens is a well-established hallmark of many cancers. frontiersin.orgnih.gov Increased levels of certain fucosylated structures, such as sialyl Lewis antigens, are often associated with tumor progression, metastasis, and a poor prognosis. frontiersin.orgnih.gov These altered glycans can promote cancer cell survival, proliferation, invasion, and resistance to chemotherapy. nih.govresearchgate.net

Properties

Molecular Formula

C12H22O11

Synonyms

Galα1-3(Fucα1-2)Galβ1-4(Fucα1-2)Glc

Origin of Product

United States

Structural Biology and Glycan Heterogeneity of Fucosylated Antigens

Monosaccharide Composition and Linkage Isomerism of Fucose

The biological activity of fucosylated antigens is profoundly influenced by the specific way fucose is linked to the glycan chain. This is known as linkage isomerism, and different fucosyltransferases catalyze the formation of distinct fucosidic linkages.

The α1,2-fucosidic linkage is a hallmark of the H-antigen, the precursor of the A and B blood group antigens. In this configuration, fucose is attached to a galactose residue. This linkage is crucial for the formation of the B blood group determinant. The Fucosylated B antigen type 5 prominently features two α1,2-linked fucose residues, highlighting the importance of this linkage in its structure.

Fucose can also be linked to N-acetylglucosamine (GlcNAc) via an α1,3-linkage. This is a common modification found in the core region of N-glycans in plants and invertebrates. In mammals, α1,3-fucosylation of outer-chain GlcNAc residues leads to the formation of Lewis antigens, such as Lewis x, which are involved in cell adhesion and immune responses.

The α1,4-fucosidic linkage involves the attachment of fucose to a GlcNAc residue and is characteristic of the Lewis a antigen. The formation of this linkage is catalyzed by a specific fucosyltransferase and contributes to the diversity of Lewis antigen structures.

Core fucosylation, the addition of fucose in an α1,6-linkage to the innermost GlcNAc residue of N-glycans, is a widespread modification in mammals. This modification, catalyzed by the enzyme FUT8, plays a critical role in modulating the function of glycoproteins, including antibodies and growth factor receptors.

Linkage TypeAttached ToCommon LocationAssociated Structures
α1,2GalactoseOuter chainsH-antigen, A/B blood group antigens
α1,3GlcNAcN-glycan core (plants/invertebrates), Outer chains (mammals)Core fucosylated N-glycans, Lewis x antigen
α1,4GlcNAcOuter chainsLewis a antigen
α1,6GlcNAcN-glycan core (mammals)Core fucosylated N-glycans

Diversity of Glycan Carriers

Fucosylated antigens are not found in isolation but are attached to various "carrier" molecules, primarily proteins and lipids, forming glycoconjugates. This attachment further enhances the structural and functional diversity of these antigens. Fucosylated carbohydrate determinants are common components of cell surface glycoconjugates and secreted unconjugated glycans. researchgate.net While the specific carrier for Fucosylated B antigen type 5 can vary, it is often found as part of larger glycostructures on the cell surface. These antigens can be presented on both glycoproteins and glycolipids. researchgate.netnih.gov

N-glycans, which are attached to asparagine residues of proteins, are major carriers of fucosylated antigens. The fucosylation of N-glycans can occur in two main locations: the core and the antennae.

Core Fucosylation: As mentioned earlier, this involves the α1,6-linkage of fucose to the innermost GlcNAc. This modification is crucial for the proper function of many glycoproteins.

Antennary Fucosylation: Fucose can be added to the outer branches (antennae) of N-glycans, typically in α1,2, α1,3, or α1,4 linkages to galactose or GlcNAc residues. This type of fucosylation is responsible for the generation of various blood group and Lewis antigens.

The pattern of N-glycan fucosylation is highly regulated and can vary depending on the cell type, developmental stage, and disease state. This diversity in fucosylation patterns contributes to the wide range of biological processes mediated by glycoproteins. Research has shown that changes in N-glycan fucosylation are associated with various physiological and pathological conditions, including cancer and inflammatory diseases. nih.govacs.org The complexity of N-glycan structures is vast, with different patterns of fucosylation contributing to this diversity. nih.govresearchgate.net

Fucosylation LocationLinkage Type(s)Significance
N-Glycan Coreα1,6Modulation of glycoprotein function
N-Glycan Antennaeα1,2, α1,3, α1,4Formation of blood group and Lewis antigens, cell adhesion

O-Glycan Fucosylation Patterns

Fucosylation on O-linked glycans, which are attached to serine or threonine residues of proteins, follows specific enzymatic pathways. The biosynthesis of fucosylated O-glycans often begins with the formation of core structures, such as Core 1, Core 2, or Core 3. The ability of fucosyltransferases (FUTs) to act on these cores is highly specific. For instance, the synthesis of type 1 chains on O-glycans, a prerequisite for some fucosylated antigens, is carried out by β1,3-galactosyltransferase 5 (β3Gal-T5), which can utilize both Core 2 and Core 3 structures as precursors nih.gov. Subsequently, α1,2-fucosyltransferases, such as FUT1 and FUT2, can add a fucose residue to the terminal galactose of the type 1 chain, forming the H antigen, which is the direct precursor to the B antigen nih.govscispace.com. The expression of fucosylated B antigens on O-glycans is therefore dependent on the cellular repertoire of these specific glycosyltransferases and the availability of the appropriate core structures.

Glycolipid-Associated Fucosylated Structures

Fucosylated antigens, including the ABO blood group determinants, are frequently found on glycolipids, primarily glycosphingolipids, on the cell surface nih.gov. These structures play significant roles in cell-cell recognition. The biosynthesis occurs on a ceramide lipid anchor, starting with a precursor like lactosylceramide. This core is elongated by glycosyltransferases to form type 1 or type 2 chains. These chains are then modified by fucosyltransferases to create various antigens. For example, the H antigen is formed by the action of FUT1 or FUT2, and subsequent addition of a galactose by a B-glycosyltransferase results in the B antigen nih.govnih.gov. Fucosylated glycolipids can act as receptors or decoy receptors for toxins and pathogens, highlighting their importance in cellular interactions nih.gov.

Oligosaccharide Chain Types and Core Structures

The backbone of many fucosylated antigens is built upon different types of oligosaccharide chains, most commonly Type 1 and Type 2 chains. These chains are disaccharide units that can be repeated to form polylactosamine structures, providing a scaffold for terminal fucosylation and other modifications nih.govresearchgate.net.

Type 1 Chain-Based Fucosylated Antigens

Type 1 chains are characterized by a Galβ1-3GlcNAc linkage researchgate.netresearchgate.net. Fucosylated antigens on these chains are prominent in secretions and on mucosal epithelial cells. Their synthesis is primarily dependent on the FUT2 enzyme (the "Secretor" enzyme), which adds fucose in an α1,2-linkage to the terminal galactose, creating the Type 1 H antigen researchgate.netclsresource.com. The B blood group antigen is then formed by the addition of an α1,3-linked galactose to this H precursor researchgate.net. The interplay between FUT2 and FUT3 (the "Lewis" enzyme) can create the difucosylated Lewis b (Leᵇ) antigen on the same Type 1 chain precursor creative-biolabs.comcreative-biolabs.com.

EnzymeAction on Type 1 ChainResulting Antigen
FUT2 Adds α1,2-fucose to terminal GalactoseH antigen (Type 1)
B-transferase Adds α1,3-galactose to H antigen (Type 1)B antigen (Type 1)
FUT3 + FUT2 Adds α1,4-fucose to subterminal GlcNAc and α1,2-fucose to terminal GalactoseLewis b (Leᵇ)

Type 2 Chain-Based Fucosylated Antigens

Type 2 chains, defined by a Galβ1-4GlcNAc linkage, are the predominant structures on red blood cells and are also common on N-glycans nih.govresearchgate.net. The synthesis of the H antigen on these chains is catalyzed by the FUT1 enzyme, which is highly specific for Type 2 substrates nih.govresearchgate.net. This Type 2 H antigen is the precursor for the Type 2 B antigen found on erythrocytes. The specific compound known as "Fucosylated B antigen pentaose type 5" has the structure Galα1-3(Fucα1-2)Galβ1-4(Fucα1-2)Glc elicityl-oligotech.comelicityl-oligotech.com. This structure represents a B antigen built upon a difucosylated, Type 2-like lactose core, indicating a complex fucosylation pattern on a Type 2 chain foundation.

EnzymeAction on Type 2 ChainResulting Antigen
FUT1 Adds α1,2-fucose to terminal GalactoseH antigen (Type 2)
B-transferase Adds α1,3-galactose to H antigen (Type 2)B antigen (Type 2)

Other Oligosaccharide Core Structures Bearing Fucose

Beyond the common Type 1 and Type 2 chains, fucose can be found on a variety of other core structures. On O-glycans, Core 2 (formed by Core 2 β6GlcNAc-T1) and Core 3 (formed by Core 3 β3GlcNAc-T6) structures can be elongated into Type 1 chains and subsequently fucosylated nih.govscispace.com. On N-glycans, which are linked to asparagine residues, the core structure itself can be fucosylated. This "core fucosylation" involves the addition of an α1,6-linked fucose to the innermost GlcNAc residue by the enzyme FUT8 frontiersin.orgnih.gov. While distinct from the fucosylation that forms the B antigen determinant itself, this core fucosylation is a widespread modification on glycoproteins that carry fucosylated terminal antigens frontiersin.orgnih.gov.

Conformational Impact of Fucosylation on Glycoconjugates

The addition of a fucose residue to a glycoconjugate is not merely a decorative modification; it has profound consequences for the molecule's three-dimensional structure and flexibility. Core fucosylation of N-glycans, for example, can influence the conformational flexibility of the entire glycan chain frontiersin.org. This alteration in shape and dynamics can significantly affect the binding affinity of the glycoprotein to its receptors.

A well-studied example is the effect of core fucosylation on Immunoglobulin G (IgG). The absence of core fucose on the Fc region's N-glycans enhances the binding affinity of IgG to the FcγRIIIa receptor by up to 50-fold, leading to a dramatic increase in antibody-dependent cell-mediated cytotoxicity (ADCC) nih.govoup.com. Structural studies have revealed that the core fucose residue causes steric hindrance that disrupts optimal carbohydrate-carbohydrate interactions between the Fc glycan and a glycan on the FcγRIIIa receptor nih.gov. This demonstrates that a single fucose residue can fundamentally alter intermolecular recognition.

Similarly, the fucose residue that is part of the B antigen determinant itself is critical for molecular recognition. Structural analysis of an α-galactosidase that specifically cleaves the B antigen revealed that two amino acid residues, Arginine-270 and Glutamate-380, are directly involved in recognizing the fucose moiety of the antigen nih.gov. This highlights that the fucose residue provides key contact points that frame the substrate within the enzyme's active site, underscoring its crucial role in defining the antigen's conformation and its interaction with other biomolecules nih.gov.

Structural Characteristics of Fucosylated B Antigen Type 5 (and related ABO/Lewis Antigens)

The structural biology of fucosylated antigens is a complex field governed by the precise enzymatic addition of fucose and other sugar moieties to precursor oligosaccharide chains. This process results in a vast diversity of structures, including the well-known ABO and Lewis blood group antigens. A specific synthetic oligosaccharide, Fucosylated B antigen type 5, provides a defined chemical structure for research purposes. Its structure is Galα1-3(Fucα1-2)Galβ1-4(Fucα1-2)Glc. This section will detail the structural characteristics of this compound and compare it with naturally occurring fucosylated B and Lewis antigens.

The biosynthesis of ABO and Lewis antigens is dependent on the expression of specific glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to a precursor chain. The primary genes involved are FUT1 (H enzyme), FUT2 (Secretor enzyme), FUT3 (Lewis enzyme), and the ABO gene, which encodes for A- and B-transferases (GTA and GTB, respectively) nih.govfrontiersin.org. The resulting antigen diversity stems from variations in the precursor chains and the specific enzymes that act upon them.

Precursor Oligosaccharide Chains

The foundational structures upon which ABO and Lewis antigens are built are known as precursor oligosaccharide chains. At least four main types are recognized in humans, differing in the linkage between the terminal galactose (Gal) and N-acetylglucosamine (GlcNAc) residues nih.govcreative-biolabs.com.

Type 1 Chain: Galβ1-3GlcNAc-R. Predominantly found in secretions and on epithelial cells of the gastrointestinal, respiratory, and genitourinary tracts nih.gov.

Type 2 Chain: Galβ1-4GlcNAc-R. The most common type on red blood cells and is also found on a wide variety of other cells and tissues nih.govnih.gov.

Type 3 Chain: Galβ1-3GalNAc-R.

Type 4 Chain: Galβ1-3GalNAcβ1-3-R.

It is important to note that "Type 5," as it pertains to the Fucosylated B antigen type 5, does not represent a naturally occurring precursor chain in the same context as types 1-4. The structure of Fucosylated B antigen type 5 terminates with a glucose (Glc) residue, suggesting it is a synthetic free oligosaccharide rather than a glycoconjugate attached to a protein or lipid (R-group) as seen in native antigens elicityl-oligotech.comelicityl-oligotech.com.

Fucosylation and the Formation of H and Lewis Antigens

The addition of fucose is a critical step in the biosynthesis of ABO and Lewis antigens. This process is catalyzed by fucosyltransferases (FUTs).

H Antigen: The FUT1 (H) and FUT2 (Secretor) enzymes add a fucose in an α1-2 linkage to the terminal galactose of a precursor chain oup.com. FUT1 primarily acts on type 2 chains on red blood cells, while FUT2 acts on type 1 chains in secretory tissues frontiersin.org. The resulting structure is the H antigen, which is the direct precursor for A and B antigens nih.gov.

Lewis Antigens: The FUT3 (Lewis) enzyme adds a fucose in an α1-4 linkage to the subterminal GlcNAc of a type 1 chain, creating the Lewis a (Lea) antigen. If the type 1 chain has already been fucosylated by FUT2 to form an H antigen, the subsequent action of FUT3 creates the Lewis b (Leb) antigen creative-biolabs.comresearchgate.net.

The B Antigen

The B blood group antigen is formed when the B-transferase (GTB), encoded by the B allele of the ABO gene, adds a galactose in an α1-3 linkage to the terminal galactose of an H antigen nih.govquora.com. The immunodominant sugar for the B antigen is therefore this terminal galactose.

Structural Comparison

The following table provides a detailed comparison of the structural features of Fucosylated B antigen type 5 and related naturally occurring fucosylated antigens.

FeatureFucosylated B Antigen Type 5B Antigen (Type 2 precursor)Lewis b Antigen (Type 1 precursor)
Terminal (Immunodominant) Sugar Galactose (Gal)Galactose (Gal)Fucose (Fuc)
Precursor Chain Ends in Glucose (Glc)Type 2 (Galβ1-4GlcNAc-R)Type 1 (Galβ1-3GlcNAc-R)
Terminal Linkages Galα1-3(Fucα1-2)GalGalα1-3(Fucα1-2)GalFucα1-2Galβ1-3(Fucα1-4)GlcNAc
Fucose Linkages α1-2 to both Gal residuesα1-2 to terminal Galα1-2 to Gal and α1-4 to GlcNAc
Enzymes Involved in Synthesis In vitro chemical/enzymatic synthesisFUT1 (or FUT2), GTBFUT2, FUT3
Full Structure Galα1-3(Fucα1-2)Galβ1-4(Fucα1-2)GlcGalα1-3(Fucα1-2)Galβ1-4GlcNAc-RFucα1-2Galβ1-3(Fucα1-4)GlcNAc-R

Glycan Heterogeneity

The term "glycan heterogeneity" refers to the variation in the glycan structures attached to a protein or lipid. In the context of fucosylated antigens, this heterogeneity arises from several factors:

Incomplete Synthesis: Not all precursor H antigens are necessarily converted to B antigens, even in individuals with the B blood group. This results in the co-expression of both H and B antigens on the cell surface nih.gov.

Expression of Lewis Antigens: The co-expression of Lewis antigens, dependent on the activity of FUT2 and FUT3, adds another layer of complexity to the glycan profile of an individual's cells nih.gov.

The Fucosylated B antigen type 5, being a single, defined chemical entity, does not exhibit this heterogeneity itself. However, it serves as a crucial tool for studying the specific interactions of the B antigen determinant without the confounding variables introduced by the natural heterogeneity of cell-surface glycans.

Biosynthesis and Enzymatic Regulation of Fucosylation

Pathways of GDP-L-Fucose Biosynthesis

In mammalian cells, GDP-L-fucose is synthesized in the cytosol through two distinct pathways. The de novo pathway, which utilizes GDP-mannose as a precursor, is responsible for producing the majority of the cellular GDP-L-fucose pool, estimated to be around 90%. The remaining 10% is generated by the salvage pathway, which recycles free L-fucose (B3030135) from extracellular sources or the lysosomal degradation of glycoconjugates.

The de novo pathway is a three-step enzymatic process that converts GDP-D-mannose into GDP-L-fucose. nih.govplos.orgreactome.org This pathway is considered the primary source of GDP-L-fucose in mammals. reactome.orgresearchgate.net

The initial step involves the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose. This reaction is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMDS). nih.govplos.org Subsequently, the enzyme GDP-keto-6-deoxymannose-3,5-epimerase (TSTA3), which possesses dual epimerase and reductase activities, transforms GDP-4-keto-6-deoxymannose into GDP-L-fucose. nih.govplos.org

Interestingly, the contribution of precursors to the de novo pathway can vary. In the absence of external fucose, more N-glycan-associated fucose originates from glucose than from mannose. rupress.org However, the introduction of exogenous fucose can suppress the de novo pathway through feedback inhibition of the GMDS enzyme by GDP-L-fucose. rupress.org

The salvage pathway provides an alternative route for GDP-L-fucose production by utilizing free L-fucose. nih.govplos.org This free fucose can be obtained from the extracellular environment or from the breakdown of fucosylated glycans within the lysosomes. semanticscholar.orgresearchgate.net

This pathway involves a two-step enzymatic reaction. First, L-fucose is phosphorylated by fucokinase (FCSK) to produce L-fucose-1-phosphate. nih.govnih.gov Then, GDP-L-fucose pyrophosphorylase (FPGT) converts L-fucose-1-phosphate into GDP-L-fucose. nih.govnih.gov In some organisms, such as Bacteroides fragilis, a bifunctional enzyme known as L-fucokinase/GDP-fucose pyrophosphorylase (FKP) can catalyze both steps of the salvage pathway. nih.govpnas.org

Several key enzymes are responsible for the catalysis of reactions in both the de novo and salvage pathways of GDP-L-fucose synthesis.

EnzymePathwayFunction
GDP-mannose 4,6-dehydratase (GMDS)De NovoConverts GDP-mannose to GDP-4-keto-6-deoxymannose. nih.govplos.org
GDP-keto-6-deoxymannose-3,5-epimerase (TSTA3)De NovoAn enzyme with dual epimerase/reductase activity that transforms GDP-4-keto-6-deoxymannose to GDP-fucose. nih.govplos.org
Fucokinase (FCSK)SalvagePhosphorylates L-β-fucose to fucose-1-phosphate. nih.gov
GDP-fucose pyrophosphorylase (FPGT)SalvageConverts fucose-1-phosphate to GDP-fucose. nih.govnih.gov

The activity of these enzymes is subject to regulation. For instance, GDP-L-fucose can exert feedback inhibition on GMDS, thereby controlling the output of the de novo pathway. rupress.org

GDP-L-Fucose Transport Mechanisms

Since GDP-L-fucose is synthesized in the cytosol, it must be transported into the Golgi apparatus and the endoplasmic reticulum (ER) to be utilized by fucosyltransferases for glycosylation reactions. nih.govresearchgate.netnih.gov This transport is mediated by specific nucleotide sugar transporters.

In mammalian cells, the primary transporter of GDP-L-fucose into the Golgi apparatus is SLC35C1. researchgate.netnih.gov A related protein, SLC35C2, has been suggested as a putative GDP-fucose transporter, though its direct transport activity has not been definitively proven. researchgate.netnih.gov In the fruit fly Drosophila, two transporters, Gfr and Efr, are responsible for transporting GDP-L-fucose into the Golgi and ER, respectively, and they can function redundantly. researchgate.net The transport process is an antiport system, where the influx of GDP-L-fucose is coupled with the export of guanosine 5'-monophosphate (GMP) back into the cytosol. researchgate.net

Fucosyltransferases (FUTs)

Fucosyltransferases (FUTs) are a group of enzymes that catalyze the transfer of fucose from GDP-L-fucose to an acceptor molecule, which can be an oligosaccharide, glycoprotein, or glycolipid. mdpi.comgenenames.org

In humans, thirteen FUT genes have been identified. genenames.orgnih.gov These enzymes are classified based on the type of glycosidic linkage they form (α1,2-, α1,3/4-, and α1,6-) and their subcellular localization. mdpi.comnih.gov The majority of FUTs are type II transmembrane proteins that reside in the Golgi apparatus. mdpi.com However, a distinct class of FUTs, known as protein-O-fucosyltransferases (POFUTs), are located in the endoplasmic reticulum. mdpi.comnih.gov

Based on sequence homology, human FUTs can be grouped into distinct families:

FUT1 and FUT2 : These are α1,2-fucosyltransferases belonging to the CAZy GT11 family. mdpi.comnih.gov

FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9 : These are α1,3/4-fucosyltransferases that are part of the CAZy GT10 family. mdpi.comnih.gov

FUT8 : This is the only α1,6-fucosyltransferase in mammals and belongs to the CAZy GT23 family. nih.gov

FUT10 (POFUT3) and FUT11 (POFUT4) : These have been identified as protein O-fucosyltransferases that modify EMI domains and belong to the CAZy GT10 family. mdpi.comnih.gov

POFUT1 and POFUT2 : These enzymes transfer fucose directly to serine or threonine residues of proteins. POFUT1 is in the CAZy GT65 family, and POFUT2 is in the CAZy GT68 family. mdpi.comnih.gov

Substrate Specificity of Individual Fucosyltransferases

The biosynthesis of the fucosylated components of the Fucosylated B antigen type 5 is primarily catalyzed by α(1,2)-fucosyltransferases. These enzymes are responsible for creating the H antigen, which serves as the essential precursor for the B antigen. In humans, two key α(1,2)-fucosyltransferases, encoded by the FUT1 and FUT2 genes, exhibit distinct substrate specificities and tissue expression patterns. frontiersin.orgnih.gove-century.us

Fucosyltransferase 1 (FUT1): Also known as the H enzyme, FUT1 preferentially utilizes type 2 oligosaccharide chains (Galβ1-4GlcNAc-R) as acceptor substrates. frontiersin.org Its expression is predominantly localized to erythroid precursor cells, making it the primary enzyme for H antigen synthesis on red blood cells. frontiersin.orgnih.gov

Fucosyltransferase 2 (FUT2): Known as the Secretor (Se) enzyme, FUT2 shows a preference for type 1 oligosaccharide chains (Galβ1-3GlcNAc-R). frontiersin.org This enzyme is mainly expressed in secretory epithelial tissues, controlling the presence of H antigen in bodily fluids like saliva, mucus, and breast milk. frontiersin.orge-century.us

Both enzymes catalyze the transfer of an L-fucose molecule from the donor substrate, Guanosine diphosphate-L-fucose (GDP-Fucose), to the terminal galactose of the acceptor chain via an α(1,2) linkage. nih.gov The presence and activity of these enzymes are the rate-limiting step for the synthesis of the H antigen, upon which the B-specific glycosyltransferase must act to form the B determinant.

EnzymeGenePreferred Acceptor Substrate (Chain Type)Primary Site of Expression
Fucosyltransferase 1 (H enzyme)FUT1Type 2 (Galβ1-4GlcNAc-R)Erythroid tissues
Fucosyltransferase 2 (Se enzyme)FUT2Type 1 (Galβ1-3GlcNAc-R)Secretory epithelia

Catalytic Mechanisms of Fucosyltransferases

Fucosyltransferases transfer a fucose residue from a GDP-Fucose donor to an acceptor substrate. While the precise catalytic mechanism for every fucosyltransferase is not fully elucidated, structural and mechanistic studies of related enzymes suggest a common pathway. Fucosyltransferases, including FUT1 and FUT2, are believed to operate via a single-displacement (SN2-like) inverting mechanism. nih.gov This process inverts the anomeric configuration of the fucose from the β-linkage in GDP-β-L-fucose to an α-linkage on the acceptor molecule. nih.gov

The catalytic cycle likely involves a catalytic base, typically an aspartate or glutamate residue within the enzyme's active site, which deprotonates the hydroxyl group on the acceptor substrate. This activation of the acceptor facilitates its nucleophilic attack on the anomeric carbon of the fucose residue of the GDP-Fucose donor. The subsequent addition of the terminal galactose to form the B antigen, a reaction catalyzed by galactosaminyltransferase, requires manganese ions (Mn²⁺) as an essential co-factor. glycopedia.eu

Genetic Basis of Fucosyltransferase Expression

The ability to synthesize the H antigen, and subsequently the Fucosylated B antigen, is directly determined by the genetic makeup of an individual, specifically the functionality of the FUT1 and FUT2 genes located on chromosome 19. nih.gov

FUT Gene Polymorphisms and their Glycosylation Outcomes

Polymorphisms within the FUT1 and FUT2 genes can lead to the production of non-functional enzymes, resulting in distinct phenotypes that preclude the synthesis of fucosylated antigens.

FUT1 Polymorphisms: Inactivating mutations in both alleles of the FUT1 gene result in the rare Bombay (Oh) phenotype. nih.gov Individuals with this genotype lack a functional H enzyme and cannot produce H antigen on their red blood cells. nih.gov Consequently, they cannot synthesize A or B antigens on erythrocytes, even if they possess functional A or B transferases. The para-Bombay phenotype arises in individuals with non-functional FUT1 alleles but at least one functional FUT2 allele; in these cases, a small amount of H antigen synthesized in secretory tissues may be adsorbed onto the red blood cells. nih.govnih.gov

FUT2 Polymorphisms: The FUT2 gene is highly polymorphic, with certain single nucleotide polymorphisms (SNPs) leading to a "non-secretor" phenotype. Approximately 20% of Caucasian individuals are homozygous for non-functional FUT2 alleles and are unable to express H antigen in their secretions. e-century.us The most common inactivating mutation in this population is a nonsense mutation, G428A (rs601338), which introduces a premature stop codon (Trp143Stop). nih.gov Other inactivating polymorphisms, such as A385T, are more prevalent in other populations, such as those in China. frontiersin.org Non-secretors cannot synthesize the H antigen precursor in mucosal linings, which impacts the local glycan landscape.

GenePhenotypeCommon Polymorphism(s)Glycosylation Outcome
FUT1Bombay (Oh)Various inactivating mutations (homozygous)No H antigen on red blood cells; no A or B antigen expression on RBCs.
FUT1 / FUT2Para-BombayInactive FUT1 alleles with at least one functional FUT2 alleleVery weak or no H antigen on RBCs; H antigen present in secretions.
FUT2Non-secretorG428A (Caucasians), A385T (Chinese), etc. (homozygous)No H antigen in saliva or other bodily secretions.

Transcriptional Regulation of FUT Genes

The expression of FUT1 and FUT2 is tightly controlled at the transcriptional level, leading to their tissue-specific expression patterns.

The regulation of the FUT1 gene is complex, involving the use of multiple promoters and alternative splicing, which contributes to its specialized expression in erythroid and endothelial cells. nih.gov Studies in colon cancer cell lines have identified a critical 5'-flanking region from -91 to -81 nucleotides relative to the transcription start site that is essential for FUT1 transcription. nih.govnih.gov The transcription factor Elk-1 has been shown to bind to this region and upregulate FUT1 gene expression. nih.govnih.gov

The transcriptional regulation of FUT2 is linked to developmental and immunological signals. For instance, macrophage-derived factors such as Leukemia Inhibitory Factor (LIF) can up-regulate FUT2 expression in endometrial epithelial cells. nih.gov Furthermore, analysis of the FUT2 promoter region indicates that it has been subject to non-neutral evolution, suggesting that its regulation is complex and has been shaped by selective pressures over time. researchgate.net

Post-Translational and Epigenetic Regulation of Fucosylation

Beyond genetic and transcriptional control, the fucosylation process is also modulated by post-translational modifications and epigenetic mechanisms.

Post-Translational Regulation: Post-translational modifications (PTMs) are crucial for the proper function of many enzymes, affecting protein folding, stability, and catalytic activity. wikipedia.orgthermofisher.com Glycosylation, for example, is a common PTM for enzymes processed through the Golgi apparatus. thermofisher.com However, specific PTMs that directly regulate the enzymatic activity or localization of the FUT1 and FUT2 enzymes are not yet extensively characterized in the scientific literature.

Epigenetic Regulation: Epigenetic mechanisms, such as DNA methylation, can regulate gene expression without altering the underlying DNA sequence. This form of regulation plays a role in controlling cellular fucosylation levels. For example, studies have shown that treatment of certain cancer cell lines with the DNA demethylating agent 5-aza-2'-deoxycytidine can lead to enhanced mRNA expression of FUT2. nih.gov This suggests that DNA hypermethylation of the FUT2 promoter region may be a mechanism for silencing or downregulating its expression in certain cellular contexts, thereby reducing the capacity to synthesize H antigen in those tissues.

Biological Roles and Immunological Implications of Fucosylated Antigens

Cell-Cell Recognition and Adhesion Processes

Fucose-containing glycans on the cell surface are key players in mediating interactions between cells, a process fundamental to tissue development and immune surveillance. nih.gov

Role in Selectin-Ligand Interactions

Selectins are a family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells, platelets, and leukocytes that play a crucial role in the initial stages of inflammation and immune cell trafficking semanticscholar.orgfrontiersin.org. Their function is calcium-dependent, and they recognize and bind to specific fucosylated and sialylated carbohydrate structures on opposing cells semanticscholar.orgfrontiersin.org. The sialyl Lewis X (sLex) tetrasaccharide is a primary and essential glycan recognized by selectins semanticscholar.org.

The binding interaction is highly specific, often involving an electrostatic interaction between the selectin's calcium ion and hydroxyl groups on the fucose residue of the ligand semanticscholar.org. E-selectin, for instance, can recognize various fucosylated and sialylated glycoproteins and glycolipids, such as E-selectin ligand-1 (ESL-1) and P-selectin glycoprotein ligand-1 (PSGL-1) frontiersin.orgnih.govsemanticscholar.org. The presence and specific linkage of fucose are therefore critical for mediating these cell-cell adhesion events oup.com.

Involvement in Cellular Adhesion Cascades

The recruitment of leukocytes from the bloodstream to sites of inflammation is a highly regulated multi-step process known as the leukocyte adhesion cascade semanticscholar.orgresearchgate.net. Fucosylated antigens are integral to the very first step of this cascade.

The process begins with the initial capture and subsequent rolling of leukocytes along the endothelial lining of blood vessels. This tethering and rolling is mediated by the low-affinity, rapid binding and dissociation between selectins on the endothelial cells and their fucosylated carbohydrate ligands on the leukocyte surface semanticscholar.orgresearchgate.net. This initial interaction slows the leukocytes down, allowing them to be activated by chemokines, which then triggers firm adhesion and subsequent transmigration into the tissue researchgate.net. Cancer cells can co-opt this same selectin-dependent adhesion mechanism to promote metastasis semanticscholar.org. Therefore, the fucosylation of cell surface antigens is a prerequisite for these critical adhesion cascades in both physiological and pathological contexts.

Modulation of Receptor-Ligand Binding

Fucosylation significantly impacts the binding affinity and specificity of receptor-ligand interactions, thereby modulating crucial signaling pathways in the immune system. This is particularly evident in the function of B cell receptors and Immunoglobulin G (IgG).

Fucosylation of B Cell Receptors (BCR) and Antigen Recognition

The B cell receptor (BCR) is a membrane-bound antibody that recognizes antigens, initiating B cell activation and antibody production oup.comnih.govfrontiersin.org. The N-glycans within the BCR complex are rich in core fucose (an α1,6-linked fucose on the innermost N-acetylglucosamine residue) frontiersin.org. This specific modification is catalyzed by the enzyme α1,6-fucosyltransferase (Fut8) oup.comnih.gov.

Research has demonstrated that this core fucosylation is essential for proper antigen recognition by the BCR oup.comnih.govresearchgate.net. Studies using cells with reduced Fut8 activity showed that the absence of core fucose impairs the binding affinity of the BCR for its antigen oup.com. This fucosylation is required for subsequent signal transduction, the clustering of lipid rafts, and antigen-BCR endocytosis, all of which are critical steps for B cell activation and the production of antibodies oup.comnih.govresearchgate.net. The lack of core fucosylation on the BCR leads to a diminished humoral immune response oup.comnih.gov.

ConditionBCR Fucosylation StatusEffect on Antigen BindingImpact on B Cell Activation
Normal (Wild-Type)Core FucosylatedNormal AffinityEfficient signal transduction and activation
Fut8 Knockdown/NullDeficient in Core FucosylationImpaired Binding Affinity oup.comReduced signal transduction, lipid raft coalescence, and endocytosis oup.comnih.gov
Fut8 ReintroductionRestored Core FucosylationBinding Affinity Restored oup.comFunctionality Restored oup.com

Impact on Immunoglobulin G (IgG) Fc Region-FcγR Interactions

Immunoglobulin G (IgG) antibodies mediate critical effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC), by linking target cells to immune effector cells like natural killer (NK) cells frontiersin.orgnih.govfrontiersin.org. This link is established through the interaction of the IgG's constant (Fc) region with Fc gamma receptors (FcγRs) on the effector cells nih.gov.

The Fc region of all human IgG subclasses contains a conserved N-glycosylation site at asparagine 297 (Asn297) nih.gov. The structure of this glycan, particularly the presence or absence of a core fucose, profoundly modulates the affinity of IgG for FcγRIIIa (CD16a), the primary activating receptor on NK cells oup.comfrontiersin.org. The absence of this core fucose (afucosylation) dramatically increases the binding affinity of IgG1 for FcγRIIIa by 10- to 100-fold oup.comfrontiersin.orgnih.gov. This enhanced binding leads to a more potent ADCC response frontiersin.orgnih.govresearchgate.net. Structural studies suggest that the core fucose creates steric hindrance that interferes with optimal carbohydrate-carbohydrate interactions between the Fc glycan and a glycan on FcγRIIIa nih.govbohrium.com. Consequently, afucosylated antibodies are a major focus in the engineering of therapeutic monoclonal antibodies with enhanced cytotoxic potential frontiersin.org.

IgG1 Fc GlycoformAffinity for FcγRIIIaResulting ADCC ActivityReference
Fucosylated (Standard)BaselineStandard oup.com
Afucosylated (Lacks Core Fucose)~10-100 fold higherSignificantly Enhanced oup.comfrontiersin.orgnih.gov

Functional Roles in Humoral Immunity

Humoral immunity is the component of the adaptive immune system mediated by antibodies produced by B lymphocytes frontiersin.orgglycopedia.eu. Fucosylation plays a multifaceted role in shaping this response, from the initial activation of B cells to the final effector functions of the antibodies they produce.

The proper activation of B cells, a foundational step in any humoral response, depends on effective antigen recognition by the BCR, a process shown to be dependent on core fucosylation nih.govfrontiersin.org. Following activation and differentiation into plasma cells, B cells secrete large quantities of antibodies frontiersin.orgglycopedia.eu. The functional potency of these secreted IgG antibodies is then fine-tuned by the fucosylation status of their Fc region nih.gov. As discussed, afucosylated IgG antibodies are much more effective at inducing ADCC, providing a powerful mechanism for clearing pathogens or malignant cells frontiersin.org.

Furthermore, fucosylated antigens themselves, such as the ABO blood group antigens, are central to humoral immunity in the context of transfusion and transplantation medicine. Incompatibilities in these fucosylated structures can lead to potent and destructive antibody-mediated immune responses frontiersin.orgnih.gov. Thus, fucosylation is integral to multiple checkpoints that ensure a properly regulated and effective humoral immune response.

Contributions to Host-Microbe Interactions

Fucosylated glycans on host cell surfaces are key mediators of the relationship between the host and its microbial inhabitants, including both commensal organisms and pathogens.

Many pathogens have evolved to exploit host fucosylation as a means of attachment to epithelial surfaces, a critical first step in infection. frontiersin.orgnih.gov These microbes express surface proteins called lectins that have a high affinity for specific fucosylated structures, such as blood group antigens. frontiersin.org For instance, Helicobacter pylori, the bacterium responsible for gastritis and stomach ulcers, uses its BabA adhesin to bind to the fucosylated Lewis b antigen on gastric epithelial cells. mdpi.com Similarly, Pseudomonas aeruginosa utilizes its LecB lectin to bind fucose residues, facilitating infection. mdpi.com

Other pathogens that recognize fucosylated glycans for adhesion include:

Campylobacter jejuni and Salmonella typhimurium , which bind to fucosylated blood group glycans on the intestinal epithelium. nih.gov

The Cholera toxin produced by Vibrio cholerae can directly bind to fucosylated ABO blood group antigens, in addition to its canonical ganglioside receptor. nih.gov

Pathogen / ToxinAdhesin / LectinHost Glycan Target
Helicobacter pyloriBabAFucosylated Lewis b antigen on gastric mucins. mdpi.com
Pseudomonas aeruginosaLecBFucose residues on epithelial cells. mdpi.com
Campylobacter jejuni(Not specified)Fucosylated blood group glycans in the intestine. nih.gov
Salmonella typhimurium(Not specified)Fucosylated blood group glycans in the intestine. nih.gov
Cholera Toxin(Itself)ABO blood group antigens. nih.gov

Beyond simple adhesion, fucosylated antigens play a complex role in shaping the microbial community and mediating immune recognition. Commensal gut bacteria, such as Bacteroides thetaiotaomicron, can induce the host to produce fucosylated glycans, which they then use as a nutrient source. nih.gov This bacterium can also use host-derived fucose to modify its own capsular polysaccharides and glycoproteins, a process essential for successful colonization and establishing a symbiotic relationship with the host. nih.gov

This molecular mimicry, where bacteria display surface glycans similar to their host's, can also be a strategy to evade immune detection. nih.gov However, the immune system can also develop responses to these microbial fucosylated structures. In patients with Crohn's disease, for example, there is an increased antibody response against fucosylated oligosaccharides and fucose-carrying bacteria like Bacteroides species, suggesting that these glycans are involved in immune recognition and can be targets in inflammatory conditions. nih.gov The fucosylation of host and bacterial surfaces is thus a dynamic interface that is crucial for maintaining homeostasis and recognizing potential threats. nih.gov

Developmental and Physiological Functions

Fucosylation is not limited to immunity and host-microbe interactions; it is also fundamentally important in organismal development and normal physiological processes.

Fucosylated oligosaccharides play vital roles during the earliest stages of life, including fertilization and early embryonic development. frontiersin.org The carbohydrate profile of cells changes dramatically during early mammalian development, with fucosylated glycans serving as key markers of specific developmental stages. nih.gov

Research using embryonal carcinoma cells, which are a model for early embryonic cells, has shown that they produce a high abundance of large fucosyl-glycopeptides. nih.gov These specific fucosylated structures are a hallmark of the undifferentiated state. As these cells are induced to differentiate into other cell types, these large fucosylated glycopeptides almost completely disappear. nih.gov This indicates that the expression of certain fucosylated antigens is tightly regulated during embryogenesis and cell differentiation. nih.gov Fucosylated glycans are also abundant in the developing nervous system, where they are involved in processes such as neurite growth and synapse formation. frontiersin.org

Neural Development and Function

Fucosylated glycans, a class of carbohydrates characterized by the presence of a fucose sugar molecule, are integral to the development and proper functioning of the nervous system. While specific research on Fucosylated B antigen type 5 is limited, the broader family of fucosylated antigens plays a crucial role in a variety of neural processes, from the initial stages of development to mature synaptic function. The intricate structure of these molecules allows them to participate in complex cell-cell recognition and signaling events that are fundamental to the architecture and plasticity of the nervous system.

Fucosylation, the enzymatic addition of fucose to glycans, is a key post-translational modification that fine-tunes the function of many glycoproteins and glycolipids in the brain. frontiersin.org This modification is particularly abundant in neuronal synapses and is involved in learning and memory-related processes such as the growth and migration of neurites—the projections from a neuron that form connections with other neurons—and the formation of synapses. frontiersin.org

Detailed Research Findings

Several studies have highlighted the significance of fucosylated structures in the nervous system. For instance, the Fucα(1-2)Gal epitope, a structural component of some fucosylated antigens, is expressed on several glycoproteins in the hippocampus, a brain region critical for learning and memory. pnas.org The expression of these fucosylated glycoproteins appears to change significantly during neuronal development. pnas.org Synapsins Ia and Ib, which are key proteins in the regulation of neurotransmitter release, are major carriers of this Fucα(1-2)Gal modification in the adult rat brain. pnas.org Research suggests that the fucosylation of synapsin is important for its stability and half-life within the cell and plays a role in modulating neurite outgrowth. pnas.org

Furthermore, core fucosylation, the attachment of fucose to the core of N-glycans, is highly expressed in brain tissues and is believed to play a role in regulating neuroinflammation. nih.gov Studies have shown that a deficiency in core fucosylation can increase the sensitivity of microglia and astrocytes, the primary immune cells of the central nervous system, to inflammatory stimuli. nih.gov

The table below summarizes key fucosylated glycans and their observed roles in neural function, providing a framework for understanding the potential functions of Fucosylated B antigen type 5.

Fucosylated Glycan/EpitopeAssociated Neural ProcessKey Research Findings
Fucα(1-2)Gal Neurite outgrowth, Synapse formation, Synaptic protein regulationFound on synapsins Ia/Ib in the hippocampus; fucosylation increases synapsin half-life and modulates neurite outgrowth. pnas.org
Core Fucosylated N-glycans Neuroinflammation, Synaptic plasticityHighly expressed in the brain; deficiency can lead to increased neuroinflammation. nih.gov May affect synaptic density.
Lewis X (LeX) Antigen Neuronal cell migration, Neurite outgrowthActs as a neuronal surface marker; involved in cellular migration and neurite development.

The intricate interplay of fucosylated antigens in the nervous system underscores their importance in maintaining neural health. Dysregulation of fucosylation has been implicated in various neurological disorders, suggesting that these sugar modifications are critical for normal brain function. nih.gov While direct evidence for the role of Fucosylated B antigen type 5 in these processes is yet to be fully elucidated, its structural similarity to other functionally significant fucosylated antigens suggests it may participate in similar biological pathways. Further research is necessary to specifically map the expression and function of Fucosylated B antigen type 5 within the complex landscape of the nervous system.

Methodologies for Analysis and Characterization of Fucosylated Antigens

Spectroscopic Analysis

Spectroscopic techniques are paramount for the direct structural determination of fucosylated antigens, providing detailed information about atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful non-destructive techniques for the complete structural elucidation of complex oligosaccharides in solution. nih.govresearchgate.net For Fucosylated B antigen type 5, which has a defined structure of Galα1-3(Fucα1-2)Galβ1-4(Fucα1-2)GlcNAc, NMR can unequivocally determine the identity and sequence of monosaccharide residues, their anomeric configurations (α or β), and the specific interglycosidic linkages. nih.govelicityl-oligotech.com

One-dimensional (1D) ¹H NMR spectra provide initial information, with the anomeric proton signals (resonating between 4.4 and 5.2 ppm) offering a fingerprint of the oligosaccharide. oup.com However, due to signal overlap in complex structures, two-dimensional (2D) NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same sugar residue, allowing for the tracing of the proton network from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon, enabling the assignment of carbon signals and confirming the identity of the monosaccharide units (e.g., Galactose, Fucose, N-acetylglucosamine). oup.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons separated by two or three bonds. This is critical for identifying the linkage positions between different sugar residues by observing correlations across the glycosidic bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons, which provides definitive evidence for the sequence of monosaccharides and their spatial arrangement.

By integrating data from these experiments, a complete and unambiguous structural assignment of Fucosylated B antigen type 5 can be achieved. nih.gov

Table 1: Key 2D NMR Experiments for Fucosylated Antigen Analysis

NMR Experiment Information Provided Application to Fucosylated B Antigen Type 5
COSY Identifies proton-proton couplings within a sugar ring. Traces the spin systems for each monosaccharide residue.
HSQC Correlates protons to their directly bonded carbons. mdpi.com Assigns ¹H and ¹³C chemical shifts for each sugar unit.
HMBC Shows long-range (2-3 bond) proton-carbon couplings. mdpi.com Determines the linkage positions (e.g., Gal-Gal, Fuc-Gal).
NOESY Reveals through-space proton proximities. mdpi.com Confirms the sequence of monosaccharides.

Mass spectrometry (MS) is a cornerstone technique for glycan and glycopeptide analysis due to its exceptional sensitivity and ability to determine molecular weight and sequence information. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used. uni-muenchen.denih.gov

For Fucosylated B antigen type 5, ESI-MS can accurately measure the mass of the intact oligosaccharide, confirming its composition. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of glycans from complex mixtures.

Tandem mass spectrometry (MS/MS) is employed for structural sequencing. nih.gov In this process, the parent ion corresponding to the fucosylated antigen is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions, produced by the cleavage of glycosidic bonds, provide information about the sequence of the monosaccharides. However, a significant challenge in the MS analysis of fucosylated glycans is the potential for intramolecular fucose migration during fragmentation, which can lead to incorrect structural assignments. researchgate.net Careful interpretation of the spectra and comparison with standards or data from other techniques like NMR are essential to avoid misinterpretation. researchgate.net

Table 2: Expected MS Fragmentation for Fucosylated B Antigen Type 5

Parent Ion (M+Na)⁺ Fragment Ion Description
m/z corresponding to Hex₃HexNAc₁dHex₂ Loss of terminal Fucose Cleavage of the Fucα1-2 linkage.
m/z corresponding to Hex₃HexNAc₁dHex₂ Loss of terminal Galactose Cleavage of the Galα1-3 linkage.
m/z corresponding to Hex₃HexNAc₁dHex₂ Cross-ring cleavages Provides information on linkage positions.

Note: Hex = Hexose (Galactose), HexNAc = N-acetylhexosamine (N-acetylglucosamine), dHex = deoxyhexose (Fucose). Exact m/z values depend on the specific adducts.

Chromatographic Separation Techniques

Chromatographic methods are vital for the isolation and purification of fucosylated antigens from complex biological samples, as well as for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating glycans. nih.gov For oligosaccharides like Fucosylated B antigen type 5, several HPLC modes can be applied:

Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for separating released glycans. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. Glycans are separated based on their hydrophilicity.

Reversed-Phase HPLC (RP-HPLC): While native glycans are too polar for traditional RP-HPLC, they can be analyzed after derivatization with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB). This labeling not only improves retention but also enables highly sensitive fluorescence detection. nih.gov

High-Performance Anion-Exchange Chromatography (HPAEC): This technique can separate underivatized carbohydrates at high pH and is often coupled with pulsed amperometric detection (PAD).

These HPLC methods, particularly when used as the separation front-end for mass spectrometry (LC-MS), provide a powerful platform for the detailed characterization of fucosylated antigens. thermofisher.cn

Capillary electrophoresis (CE) offers high-efficiency, high-resolution separations of glycans with minimal sample consumption. nih.gov The separation is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. mpg.de

Capillary Zone Electrophoresis (CZE): This is the fundamental mode of CE. For neutral glycans like many fucosylated antigens, derivatization with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is necessary to impart a charge and enable detection by laser-induced fluorescence (LIF). nih.gov

Capillary Gel Electrophoresis (CGE): In CGE, the capillary is filled with a polymer network that acts as a molecular sieve, allowing for size-based separation of labeled glycans. mpg.de

CE-LIF is renowned for its exceptional sensitivity, capable of detecting glycans at femtomolar concentrations, making it ideal for analyzing samples where the antigen is present in low abundance. nih.gov

Table 3: Comparison of Chromatographic and Electrophoretic Techniques

Technique Principle of Separation Advantages Considerations
HILIC-HPLC Partitioning based on hydrophilicity. Good for native glycans, robust, easily coupled to MS. Lower resolution for some isomers compared to CE.
RP-HPLC Partitioning based on hydrophobicity. High resolution, sensitive fluorescence detection. Requires derivatization with a hydrophobic tag.
CE-LIF Charge-to-size ratio (and size in CGE). nih.gov Very high resolution and efficiency, high sensitivity, low sample usage. springernature.com Requires derivatization for neutral glycans and LIF detection.

Enzymatic Approaches

Enzymatic methods provide a high degree of specificity for structural characterization. Glycosidases, enzymes that cleave specific glycosidic linkages, are used in arrays to sequentially digest an oligosaccharide. umd.edu

To characterize Fucosylated B antigen type 5, a panel of specific exoglycosidases would be used. For instance:

An α1-2 Fucosidase would be expected to cleave the fucose residues linked to the galactose units.

An α-Galactosidase would remove the terminal galactose residue.

A broad-specificity α-L-fucosidase can be used to confirm the presence of fucose. umd.edu

The sample is analyzed (e.g., by MS or CE) before and after each enzymatic digestion. A shift in the mass or migration time corresponding to the removal of a specific monosaccharide confirms its presence and linkage. nih.govresearchgate.net This sequential enzymatic treatment, often referred to as glycan sequencing, is a powerful complementary tool to spectroscopic methods for confirming the antigen's structure. nih.gov

Table 4: Enzymes for Characterizing Fucosylated B Antigen Type 5

Enzyme Linkage Specificity Expected Action on Fucosylated B Antigen Type 5
α1-2 Fucosidase Cleaves terminal α1-2 linked fucose. Removes the two fucose residues.
α-Galactosidase Cleaves terminal α-linked galactose. Removes the terminal galactose (after fucosidase treatment).
β-Galactosidase Cleaves terminal β-linked galactose. Removes the internal galactose (after other treatments).
β-N-Acetylglucosaminidase Cleaves terminal β-linked GlcNAc. Removes the GlcNAc residue from the reducing end (if exposed).

Glycan Binding Assays

Glycan binding assays exploit the specific recognition of fucosylated structures by glycan-binding proteins, most notably lectins. These assays are widely used for the detection, purification, and characterization of fucosylated antigens.

Lectins are proteins that bind to specific carbohydrate structures. Aleuria aurantia lectin (AAL) and Ulex europaeus agglutinin I (UEA-I) are two fucose-specific lectins commonly used in the analysis of fucosylated glycans. glycomatrix.com

Aleuria aurantia Lectin (AAL): AAL, isolated from the orange peel mushroom, recognizes fucose residues in various linkages, including α1-2, α1-3, α1-4, and α1-6. biotrend.commedicago.se It shows a preference for fucose linked α1-6 to N-acetylglucosamine (GlcNAc) or α1-3 to N-acetyllactosamine. biotrend.com

Ulex europaeus Agglutinin I (UEA-I): UEA-I, from gorse seeds, exhibits high specificity for α1-2 linked fucose residues, such as those found in the H antigen, the precursor to the B antigen. clinisciences.comnih.gov It is therefore a valuable tool for detecting H-active structures. biotium.comgenetex.com

In lectin affinity chromatography , a lectin is immobilized on a solid support. When a sample containing a mixture of glycoproteins is passed through the column, fucosylated glycoproteins bind to the lectin and are retained, while non-fucosylated proteins pass through. The bound glycoproteins can then be eluted, providing an enriched sample of fucosylated molecules. nih.gov

In lectin blotting , proteins separated by gel electrophoresis are transferred to a membrane, which is then incubated with a labeled lectin (e.g., biotinylated or fluorescently tagged). The lectin binds to the fucosylated glycoproteins on the membrane, allowing for their visualization.

Table 3: Binding Specificities of AAL and UEA-I Lectins

LectinSourcePrimary Fucose Linkage SpecificityReference
AALAleuria aurantia (Orange peel mushroom)α1-6, α1-3, α1-2, α1-4 biotrend.commedicago.senih.gov
UEA-IUlex europaeus (Gorse seeds)α1-2 clinisciences.combiotium.comvectorlabs.com

Glycan array technology provides a high-throughput platform for profiling the binding specificities of glycan-binding proteins. nih.gov In this method, a large number of different, structurally defined glycans are immobilized on a solid surface, such as a glass slide, creating a microarray. sinica.edu.twresearchgate.net This array can then be incubated with a labeled protein of interest (e.g., an antibody, lectin, or pathogen) to identify which glycans it binds to. oup.comnih.govescholarship.orgwikipedia.org

For the study of fucosylated antigens, a glycan array can be used to:

Identify novel lectins or antibodies that bind to the Fucosylated B antigen.

Characterize the fine specificity of known B antigen-binding proteins.

Screen for inhibitors of B antigen-protein interactions.

The results from a glycan array experiment are typically visualized as a heatmap, where the intensity of the signal corresponds to the binding affinity of the protein for each glycan on the array. researchgate.net

Immunochemical Detection Strategies

Immunochemical methods utilize the high specificity of antibodies to detect and quantify fucosylated antigens.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used technique for quantifying antigens in a sample. thermofisher.com Several ELISA formats can be adapted to specifically measure the extent of fucosylation.

In a lectin-based ELISA , a lectin is used for either capture or detection. For example, in a sandwich ELISA format, a capture antibody specific for the protein backbone of a glycoprotein can be coated on the microplate well. After incubation with the sample, a labeled fucose-specific lectin is used for detection. The signal generated is proportional to the amount of fucosylated glycoprotein present. researchgate.netnih.gov

A "reverse" lectin ELISA has also been developed where the lectin is coated on the plate to capture all glycoproteins with the specific fucosylation, and then a specific antibody is used for detection. nih.govacs.org This approach can be particularly useful for quantifying the fucosylation of a specific protein in a complex mixture like serum. nih.govnih.gov

Furthermore, specialized ELISAs have been developed to quantify fucosylation. For instance, the Fucose-sensitive Enzyme-linked Immunosorbent Assay (FEASI) is a method for quantifying antigen-specific IgG fucosylation. nih.govresearchgate.net

Table 4: Comparison of ELISA Formats for Fucosylation Analysis

ELISA FormatPrincipleApplication
Lectin-Sandwich ELISAAntibody capture, labeled lectin detection.Quantification of fucosylation on a specific glycoprotein.
Reverse Lectin ELISALectin capture, labeled antibody detection.Quantification of a specific fucosylated glycoprotein in a complex sample.

Flow Cytometry for Cell Surface Fucosylation Analysis

Flow cytometry is a powerful, high-throughput technique used to analyze the characteristics of cells in a fluid suspension as they pass through a laser beam. This methodology is particularly well-suited for detecting and quantifying fucosylated antigens, such as the Fucosylated B antigen type 5, expressed on the cell surface. The process allows for the rapid analysis of a large number of cells, providing quantitative data on antigen expression levels and the heterogeneity of expression within a cell population.

The fundamental principle for analyzing cell surface fucosylation involves the use of specific binding agents that recognize the glycan structure of interest. For the Fucosylated B antigen type 5, this is typically achieved using a primary monoclonal antibody that specifically targets the B antigen determinant. The procedure involves the following key steps:

Cell Preparation: A single-cell suspension is prepared from the sample of interest, which could be cultured cell lines or primary cells isolated from tissues.

Primary Antibody Incubation: The cells are incubated with a primary monoclonal anti-B antibody. This antibody binds specifically to the terminal N-acetylgalactosamine residue that defines the B antigen component of the fucosylated structure.

Secondary Antibody Staining: Following incubation and washing steps to remove unbound primary antibodies, the cells are incubated with a secondary antibody. This secondary antibody is conjugated to a fluorophore (e.g., Fluorescein Isothiocyanate - FITC, or Phycoerythrin - PE) and is directed against the species of the primary antibody (e.g., anti-mouse IgG). nih.gov

Data Acquisition: The stained cells are then analyzed on a flow cytometer. As each cell passes through the laser, it scatters light and the fluorophores are excited, emitting light at a specific wavelength. Detectors in the instrument capture these signals.

Data Analysis: The data is processed to generate plots, typically histograms or dot plots, that visualize the fluorescence intensity for each cell. A positive signal, indicating the presence of the Fucosylated B antigen type 5, is identified by a shift in fluorescence intensity compared to control samples (e.g., unstained cells or cells stained with an isotype control antibody). nih.gov

This quantitative approach allows researchers to determine not only the percentage of cells expressing the antigen but also the relative amount of antigen on each cell (mean fluorescence intensity). nih.gov For instance, this method can distinguish between cell populations with high and low levels of B antigen expression and has been successfully used to characterize weak ABO subtypes. nih.gov

Below is a table summarizing typical reagents and controls used in flow cytometric analysis of Fucosylated B antigen type 5.

Table 1: Reagents and Controls for Flow Cytometry Analysis

Component Description Purpose
Primary Antibody Monoclonal anti-B antibody Binds specifically to the B blood group antigen.
Secondary Antibody Fluorophore-conjugated anti-IgG (e.g., FITC-anti-mouse IgG) Binds to the primary antibody and provides a fluorescent signal for detection.
Isotype Control A non-specific antibody of the same isotype as the primary antibody Used as a negative control to account for non-specific binding of the primary antibody.
Unstained Control Cells that have not been incubated with any antibodies Used to determine the baseline autofluorescence of the cells.

| Fixative (optional) | e.g., Glutaraldehyde and formaldehyde mixture | Can be used to stabilize cells and prevent agglutination, which is crucial for accurate analysis of red blood cells. nih.gov |

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques are indispensable for elucidating the biosynthetic pathways of fucosylated antigens and understanding their regulation. These methods allow for the direct manipulation and analysis of the genes and proteins responsible for creating structures like the Fucosylated B antigen type 5.

Gene Editing (e.g., FUT Knockdown/Knockout Models)

Gene editing technologies, most notably the CRISPR/Cas9 system, provide a means to precisely modify the genome of cell lines to study the function of specific genes. In the context of fucosylation, this is primarily used to create knockout (KO) or knockdown models of fucosyltransferase (FUT) genes.

The synthesis of the Fucosylated B antigen type 5 is dependent on the prior synthesis of the H antigen, which serves as a precursor. The H antigen is formed by the action of α(1,2)-fucosyltransferases, which are encoded by the FUT1 and FUT2 genes. medunigraz.ate-century.usfrontiersin.org Therefore, knocking out these genes is an effective strategy to study the role of fucosylation in the expression of the B antigen.

Methodology:

Target Selection: The FUT1 and/or FUT2 genes are selected as targets for knockout. The choice depends on the cell type being studied, as FUT1 is primarily active in erythroid tissues, while FUT2 is responsible for H antigen synthesis in secretory tissues and epithelial cells. medunigraz.atfrontiersin.org

CRISPR/Cas9 System Delivery: A guide RNA (gRNA) designed to be complementary to a sequence within the target FUT gene is introduced into the cells along with the Cas9 nuclease. This is typically done via plasmid transfection or viral transduction.

Gene Disruption: The gRNA directs the Cas9 nuclease to the target DNA sequence, where it creates a double-strand break. The cell's natural DNA repair mechanisms often introduce small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein.

Clonal Selection and Verification: Single cells are isolated and expanded into clonal populations. These clones are then screened to identify those with successful biallelic knockout of the target gene. Verification is performed by DNA sequencing of the target locus.

Research Findings: Studies using knockout models have demonstrated the critical role of these fucosyltransferases. For example, the genetic depletion of Fut1 and Fut2 in mice results in the complete absence of the H antigen, which is the necessary precursor for A and B antigens. biorxiv.org Consequently, a FUT1 or FUT2 knockout in a cell line that would normally express Fucosylated B antigen type 5 would lead to the abrogation of its surface expression. This loss of expression can be confirmed using analytical methods like flow cytometry, where a significant decrease or complete loss of the anti-B antibody signal would be observed in the knockout cells compared to the wild-type cells. These models are crucial for confirming the biosynthetic pathway and for studying the functional consequences of the absence of this specific fucosylated antigen.

Gene Expression Analysis (e.g., RT-PCR, Western Blot)

Gene expression analysis provides a snapshot of the activity of the genes responsible for synthesizing fucosylated antigens. By quantifying mRNA transcripts and protein levels, researchers can infer the cell's capacity to produce a specific glycan structure. The key enzymes for the synthesis of Fucosylated B antigen type 5 are an α(1,2)-fucosyltransferase (from FUT1 or FUT2 genes) and the B-galactosyltransferase (from the ABO gene).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR and its quantitative version (RT-qPCR) are used to measure the levels of specific messenger RNA (mRNA) transcripts. This technique allows for the assessment of the transcriptional activity of the FUT genes.

Methodology: Total RNA is extracted from cells and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for a PCR reaction with primers specific to the FUT gene of interest (e.g., FUT1, FUT2). The amount of amplified PCR product, which can be visualized on an agarose gel or quantified in real-time using fluorescent dyes, corresponds to the initial amount of mRNA in the sample. researchgate.netmdpi.com

Research Findings: RT-PCR analyses have been used to determine the expression patterns of various FUT genes in different tissues and cell lines. For instance, studies in pancreatic cancer cell lines have used RT-PCR to show the presence or absence of FUT1 and FUT2 transcripts, correlating these findings with the expression of fucosylated antigens on the cell surface. researchgate.net A change in the expression of FUT1 or FUT2 mRNA, as detected by RT-qPCR, can directly impact the cell's ability to synthesize the H antigen precursor, and therefore, the final Fucosylated B antigen type 5 structure. waocp.org

Western Blot: Western blotting is a technique used to detect and quantify specific proteins in a sample. It is used to confirm that the mRNA transcripts for FUT enzymes are being translated into functional proteins.

Methodology: Total protein is extracted from cells and separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to the FUT protein being investigated. A secondary antibody, conjugated to an enzyme that produces a detectable signal (e.g., chemiluminescence), is then used to visualize the protein band. nih.govnih.gov

Research Findings: Western blot analysis confirms the presence of the fucosyltransferase enzymes at the protein level. For example, after creating a knockout cell line, a Western blot using an anti-FUT antibody would show the absence of the corresponding protein band, confirming the success of the gene edit at the protein level. This technique has also been used to show that changes in cellular conditions, such as during epithelial-to-mesenchymal transition, can alter the expression levels of specific FUT proteins. researchgate.net

The combined use of RT-PCR and Western blotting provides a comprehensive view of the gene expression landscape governing the synthesis of Fucosylated B antigen type 5, from gene transcription to protein translation.

Table 2: Summary of Genetic and Molecular Biology Techniques

Technique Analyte Purpose Key Finding Related to Fucosylated B Antigen
Gene Editing (CRISPR/Cas9) Genomic DNA (FUT1, FUT2) Create knockout models to study gene function. Knockout of FUT1 or FUT2 abrogates the synthesis of the H antigen precursor, preventing the formation of the Fucosylated B antigen. biorxiv.org
RT-PCR / RT-qPCR mRNA transcripts (FUT1, FUT2) Quantify gene transcription levels. The level of FUT1/FUT2 mRNA expression correlates with the cell's potential to synthesize the fucosylated H antigen precursor. researchgate.netwaocp.org
Western Blot FUT1, FUT2 proteins Detect and quantify specific protein levels. Confirms the presence and quantity of the fucosyltransferase enzymes required for antigen synthesis. nih.govnih.gov

Future Research Directions and Emerging Concepts

Elucidation of Novel Fucosylated Glycan Structures

The discovery and characterization of novel fucosylated glycan structures are fundamental to expanding our knowledge of the glycome's complexity and function. While the canonical structure of Fucosylated B antigen type 5 is known, future research will focus on identifying and structurally elucidating naturally occurring variations and novel, related fucosylated motifs.

Historically, fucose was not considered a component of fungal glycoproteins. However, recent mass spectrometric analyses have revealed N- and O-glycans with multiple deoxyhexose residues, identified as fucose, in various basidiomycetes. researchgate.net Techniques such as tandem mass spectrometry (MS/MS), glycosidase digestion, and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing these novel structures, revealing unique linkages such as l-fucose (B3030135) in an α1,6-linkage to an α1,6-mannose of oligomannosidic N-glycans. researchgate.net

Future investigations will likely uncover a greater diversity of fucosylated structures in various organisms and tissues. For instance, studies on bovine milk have identified novel fucosylated oligosaccharides, including isomers of fucosyllactose. nih.gov Similarly, heavily fucosylated N-glycans, with six or more fucose residues per glycan, have been characterized in human semen. nih.gov

The development of sophisticated analytical techniques is paramount to this endeavor. Multi-stage tandem mass spectrometry, for example, is being developed for the de novo determination of fucose linkages in N-glycans without the need for standards. oup.com This will be crucial for characterizing the precise structures of newly discovered fucosylated antigens.

Table 1: Analytical Techniques for the Elucidation of Novel Fucosylated Glycan Structures

TechniqueApplication in Fucosylated Glycan AnalysisReference
Mass Spectrometry (MS) Determination of molecular weight and composition. Tandem MS (MS/MS) provides fragmentation patterns for sequencing and linkage analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Provides detailed information on the anomeric configuration, linkage positions, and conformation of glycans. researchgate.net
Enzymatic Digestion Use of specific exoglycosidases (e.g., α-l-fucosidases) to selectively remove fucose residues, aiding in linkage determination. researchgate.net
Liquid Chromatography (LC) Separation of complex glycan mixtures prior to MS analysis, often based on hydrophilic interaction (HILIC). researchgate.net
Glycan Arrays High-throughput screening of glycan-binding proteins to identify novel fucosylated ligands.

Advanced Glycoengineering Strategies for Precise Fucosylation Control

The ability to synthesize structurally defined fucosylated glycans is crucial for functional studies and therapeutic applications. Advanced glycoengineering strategies are emerging to provide precise control over fucosylation patterns, moving beyond the limitations of natural expression systems.

Chemoenzymatic synthesis offers a powerful approach to create complex fucosylated structures. This method combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. For example, a chemoenzymatic approach has been developed for the preparative-scale synthesis of GDP-fucose and Lewis X trisaccharide derivatives. researchgate.netnih.gov This involves the use of enzymes like l-fucokinase/GDP-fucose pyrophosphorylase (FKP) and fucosyltransferases. researchgate.netnih.gov Such strategies can be adapted to synthesize variants of the Fucosylated B antigen type 5 with specific modifications.

Metabolic glycoengineering is another promising strategy that involves introducing synthetic fucose analogs into cellular biosynthetic pathways. researchgate.netnih.gov By supplying cells with acylated fucose analogues, which have improved cell permeability, it is possible to modulate the fucosylation of glycoproteins. researchgate.netnih.govnih.gov This approach allows for the controlled incorporation of modified fucose residues, enabling the study of their functional consequences.

Engineering of fucosyltransferases (FucTs) is a key area of research for achieving precise fucosylation. By modifying the substrate specificity of FucTs, novel glycan structures can be generated. Variants of α1,3-fucosyltransferases from Helicobacter pylori have been engineered to exhibit altered substrate utilization, enabling the synthesis of novel Lewis blood group antigens. nih.gov

Furthermore, the fucosylation of recombinant proteins, such as therapeutic antibodies, can be controlled by manipulating cell culture conditions. For instance, the osmolality of the culture medium has been shown to influence the fucose content of monoclonal antibodies. frontiersin.org Genetic engineering of host cell lines, such as knocking out the FUT8 gene responsible for core fucosylation, is another established method to produce afucosylated glycoproteins with enhanced therapeutic properties. researchgate.net

Development of High-Throughput Glycomics Technologies

To comprehend the full scope of fucosylation in biological systems, high-throughput technologies are essential for the rapid and sensitive analysis of fucosylated glycans from a large number of samples.

Mass spectrometry (MS)-based methods are at the forefront of high-throughput glycomics. Techniques like MALDI-TOF-MS allow for the rapid profiling of N-glycan compositions, making them suitable for large-scale population studies. oup.com When coupled with liquid chromatography (LC), such as HILIC-UHPLC, and automated sample preparation, thousands of glycan profiles can be analyzed, revealing subtle changes in fucosylation associated with disease or different physiological states. oup.comresearchgate.net

Glycan arrays have emerged as a powerful high-throughput tool for studying the interactions of fucosylated glycans. These microarrays consist of a collection of synthetic or naturally derived glycans immobilized on a solid surface. They can be used to rapidly screen for the binding specificity of fucose-binding proteins (lectins, antibodies) or to identify substrates for fucosyltransferases. researchgate.netnih.govnih.gov For example, a microarray of synthetic N-glycans was used to rapidly identify substrates for recombinant fucosyltransferases, which were then used for preparative-scale enzymatic synthesis. researchgate.netnih.gov

Lectin microarrays offer a complementary approach where a panel of lectins with known carbohydrate-binding specificities are immobilized. nih.gov These arrays can be probed with fluorescently labeled glycoproteins or cells to obtain a "glycan fingerprint," providing a high-throughput method to profile changes in cell surface fucosylation during processes like cell differentiation or in disease states like cancer. nih.govfrontiersin.org

Table 2: High-Throughput Technologies in Fucosylation Research

TechnologyPrincipleApplication in Fucosylation AnalysisReference
MALDI-TOF-MS Measures the mass-to-charge ratio of ionized molecules, providing a rapid profile of glycan compositions.High-throughput screening of N-glycan fucosylation patterns in large sample cohorts. oup.com
LC-MS Separates complex glycan mixtures before mass spectrometric analysis, allowing for quantification and isomeric separation.Detailed, quantitative analysis of fucosylated glycan isomers in complex biological samples. researchgate.net
Glycan Arrays Immobilized glycans are probed with fluorescently labeled proteins to assess binding interactions.High-throughput screening of fucose-binding proteins and fucosyltransferase substrates. researchgate.netnih.govnih.gov
Lectin Microarrays Immobilized lectins are used to capture and detect glycoproteins based on their glycan structures.Rapid profiling of fucosylation changes on cell surfaces or in purified glycoproteins. nih.govfrontiersin.org

Systems-Level Understanding of Fucosylation Networks

A systems-level understanding of fucosylation requires the integration of multiple layers of biological information to model and predict how fucosylation patterns are regulated and how they impact cellular functions. This involves moving beyond the study of individual enzymes and glycans to a holistic view of the fucosylation network.

Multi-omics approaches are central to systems glycobiology. By integrating data from genomics, transcriptomics, proteomics, and glycomics, researchers can build comprehensive models of the fucosylation pathway. oup.comresearchgate.net For example, analyzing the expression of fucosyltransferase genes (transcriptomics) alongside the resulting glycan structures (glycomics) can reveal regulatory mechanisms. nih.gov

Computational modeling is a key tool for making sense of complex multi-omics data. Probabilistic Markov models of glycosylation are being developed to predict how changes in gene expression or nutrient availability will affect the final glycan structures produced by a cell. nih.gov These models can guide glycoengineering efforts by predicting the outcomes of genetic modifications. nih.gov

Understanding the dynamics of GDP-fucose synthesis is also crucial. Cells utilize both a de novo pathway and a salvage pathway to produce this essential sugar nucleotide. oup.comresearchgate.net Systems-level studies are beginning to unravel how cells regulate these two pathways and how the origin of GDP-fucose might influence which glycans are fucosylated. oup.com

The application of genome-wide screening technologies, such as CRISPR-Cas9 knock-out screens, will be instrumental in identifying new regulators of fucosylation. nih.gov By systematically knocking out genes and observing the effects on the fucosylated glycome, novel components of the fucosylation network can be discovered.

Evolutionary Glycobiology of Fucosylated Antigens

The study of the evolution of fucosylated antigens and the enzymes that synthesize them provides insights into their fundamental biological roles and the selective pressures that have shaped them over time.

The ABO blood group system is a classic example of the evolution of fucosylated antigens. nih.gov The A and B alleles, which encode glycosyltransferases that add the terminal sugars to the H antigen (a fucosylated structure), have been maintained in primate lineages for at least 20 million years. researchgate.net This long-term persistence suggests that balancing selection, likely driven by co-evolution with pathogens, has maintained this diversity. researchgate.net

The evolution of fucosyltransferases (FUTs) has also been a subject of investigation. Based on sequence and functional similarities, vertebrate FUTs are classified into α-2, α-3, and α-6 families. nih.gov A model for the evolution of these gene families through successive duplications followed by divergent evolution has been proposed. nih.gov Comparative genomics has identified numerous putative FUT genes in invertebrates and bacteria, suggesting ancient origins for these enzymes. nih.gov

Comparative glycomics across different species reveals fascinating evolutionary trends in fucosylation. While core α1,6-fucosylation is a conserved feature of N-glycans in both vertebrates and invertebrates, invertebrates often exhibit a greater diversity of fucose linkages, including α1,3-fucosylation of the core GlcNAc, which is immunogenic in vertebrates. nih.govoup.com Furthermore, the prevalence of fucosylated O-glycans appears to be higher in vertebrates compared to invertebrates. frontiersin.org

Future research in this area will benefit from the increasing availability of genomic and glycomic data from a wider range of species. This will allow for a more detailed reconstruction of the evolutionary history of fucosylated antigens and the fucosylation machinery, potentially revealing novel biological functions.

Interplay Between Fucosylation and Other Post-Translational Modifications

Fucosylation does not occur in isolation; it exists within a complex landscape of other post-translational modifications (PTMs) that collectively fine-tune protein function. Understanding the crosstalk between fucosylation and other PTMs is a critical frontier in glycobiology.

A significant interplay has been observed between fucosylation and phosphorylation , particularly in the regulation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). Core fucosylation of EGFR, catalyzed by FUT8, has been shown to enhance its dimerization and subsequent phosphorylation upon ligand binding. researchgate.net Conversely, terminal α1,3-fucosylation may suppress EGFR activation. researchgate.net This demonstrates that the specific type of fucosylation can have opposing effects on signaling pathways.

Fucosylation also co-occurs with other glycosylation modifications, such as sialylation and galactosylation . The combination of these modifications can have a profound impact on protein conformation and receptor binding. For example, the interplay between fucosylation and galactosylation of the Fc region of IgG antibodies significantly influences their binding to Fcγ receptors and, consequently, their effector functions. nih.govresearchgate.net

The relationship between fucosylation and sulfation is evident in sulfated fucans, complex polysaccharides found in marine invertebrates. The specific pattern of sulfation on the fucose backbone dramatically influences the conformation and biological activities of these molecules, such as their anticoagulant and fertilization-regulating properties. oup.comnih.govoup.com

While direct evidence for extensive crosstalk between fucosylation and ubiquitination is still emerging, it is known that both PTMs are key regulators of protein stability and signaling. nih.gov Future research will likely explore how fucosylation might influence the accessibility of lysine (B10760008) residues for ubiquitination or how these two modifications might collaboratively or competitively regulate protein function.

Q & A

Q. How do cross-reactivity issues with anti-B antigen antibodies affect diagnostic accuracy, and how are they mitigated?

  • Answer : Cross-reactivity arises from shared epitopes (e.g., Lewis<sup>b</sup>). Solutions include:
  • Epitope mapping : Alanine scanning mutagenesis to identify critical fucose residues .
  • Competitive ELISA : Pre-incubation with non-B antigens (e.g., H type 2) to block non-specific antibodies .

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